molecular formula C9H12N2O2 B2437096 2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine CAS No. 2198368-94-2

2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine

Cat. No.: B2437096
CAS No.: 2198368-94-2
M. Wt: 180.207
InChI Key: SCOLPBIGDHGLCD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and an oxetane ring at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine typically involves nucleophilic substitution reactions. One common method includes the reaction of 2,4-dimethyl-6-chloropyrimidine with oxetan-3-ol under basic conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the oxetane ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-6-chloropyrimidine: A precursor in the synthesis of 2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine.

    2,4-Dimethyl-6-methoxypyrimidine: Similar structure but with a methoxy group instead of an oxetane ring.

    2,4-Dimethyl-6-(tetrahydrofuran-3-yloxy)pyrimidine: Contains a tetrahydrofuran ring instead of an oxetane ring.

Uniqueness

This compound is unique due to the presence of the oxetane ring, which imparts distinct chemical and biological properties. The oxetane ring can enhance the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

2,4-dimethyl-6-(oxetan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-3-9(11-7(2)10-6)13-8-4-12-5-8/h3,8H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOLPBIGDHGLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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